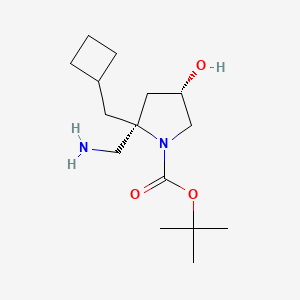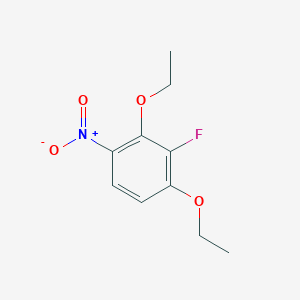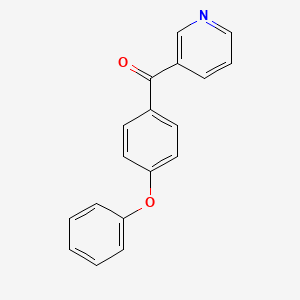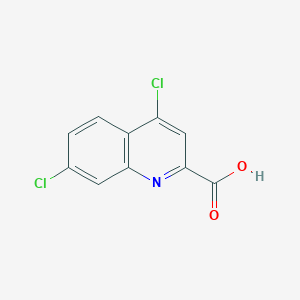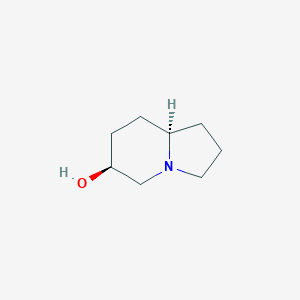![molecular formula C15H11N3O4 B12995787 5-((Phenoxycarbonyl)amino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12995787.png)
5-((Phenoxycarbonyl)amino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, and a carboxylic acid group at the 3-position, with a phenoxycarbonylamino substituent at the 5-position .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.
Attachment of the Phenoxycarbonylamino Group: This can be done through nucleophilic substitution reactions where the phenoxycarbonyl group is introduced using phenyl chloroformate or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an inhibitor of fibroblast growth factor receptors, which play a role in cell proliferation and differentiation.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- involves its interaction with fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- include other pyrrolo[2,3-b]pyridine derivatives with different substituents. These compounds may also exhibit FGFR inhibitory activity but differ in their potency and selectivity. For example:
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives: These compounds have variations in the carboxylic acid group, which can affect their biological activity.
Phenoxycarbonylamino-substituted pyrrolo[2,3-b]pyridines: These derivatives may have different substituents on the phenoxy group, influencing their interaction with FGFRs.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- lies in its specific substituent pattern, which contributes to its potent FGFR inhibitory activity and potential therapeutic applications .
Properties
Molecular Formula |
C15H11N3O4 |
|---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
5-(phenoxycarbonylamino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H11N3O4/c19-14(20)12-8-17-13-11(12)6-9(7-16-13)18-15(21)22-10-4-2-1-3-5-10/h1-8H,(H,16,17)(H,18,21)(H,19,20) |
InChI Key |
NLCLJKOMPJQWJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC3=C(NC=C3C(=O)O)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


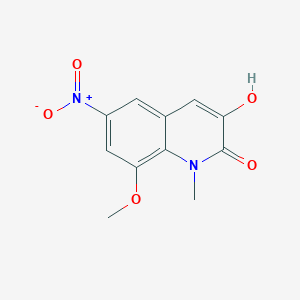
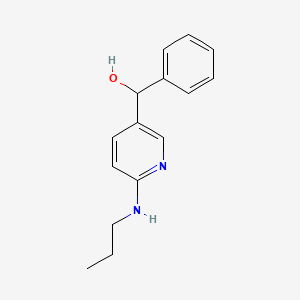
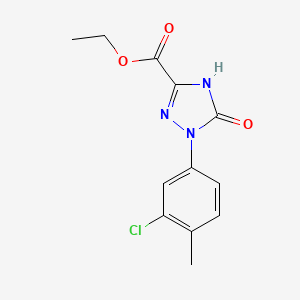
![5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12995721.png)
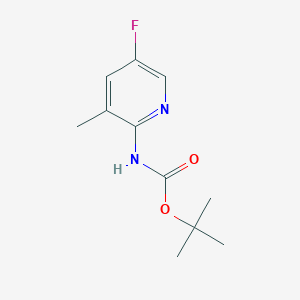
![6-Methyl-2-[(4-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B12995735.png)
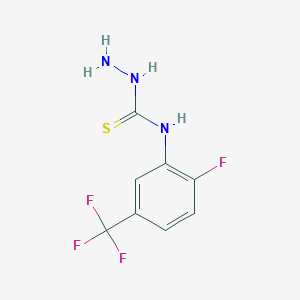
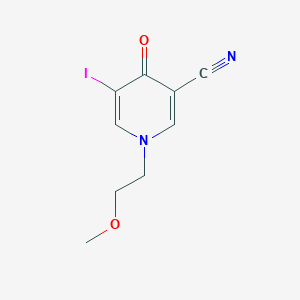
![2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B12995753.png)
